5-(2-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol
Description
Chemical Identity: 5-(2-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol, also known as 2'-O-Methyladenosine, is a methylated derivative of adenosine. Its IUPAC name reflects the substitution of a methoxy (-OCH₃) group at the 2'-position of the ribose sugar .
Properties
IUPAC Name |
5-(2-aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-19-8-7(18)6(3-17)20-10(8)16-4-14-5-2-13-11(12)15-9(5)16/h2,4,6-8,10,17-18H,3H2,1H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKXGJSZRSHLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=CN=C(N=C32)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety through glycosylation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions and minimize the production costs while ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine analogs.
Scientific Research Applications
RNA Modification
One of the primary applications of 5-(2-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is its role as a modified ribonucleoside in RNA. It plays a crucial role in the modification of messenger RNA (mRNA), influencing RNA stability and translation efficiency. The presence of 2'-O-methylation can enhance the resistance of RNA to exonucleases, thereby increasing its half-life in cellular environments .
Gene Regulation
Research has shown that this compound can affect gene expression by modulating RNA splicing and stability. Its incorporation into RNA molecules can lead to altered interactions with RNA-binding proteins, impacting various cellular processes such as gene silencing and activation .
Structural Studies
The structural properties of 5-(2-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol have made it a valuable tool in studying RNA structures. Its unique modifications allow researchers to probe the conformational dynamics of RNA and understand how modifications influence RNA folding and function .
Antiviral Activity
Recent studies have indicated that 5-(2-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol exhibits antiviral properties, particularly against Hepatitis B virus (HBV). It has been investigated as a potential therapeutic agent for HBV infections due to its ability to inhibit viral replication through interference with viral polymerase activity .
Cancer Research
In cancer research, this compound is being explored for its potential use as an anticancer agent . Its ability to modulate cellular signaling pathways may help in the development of novel treatments targeting specific cancer types. Preliminary studies suggest that it could induce apoptosis in certain cancer cell lines by affecting the expression of pro-apoptotic and anti-apoptotic factors .
Hepatitis B Treatment
A notable case study involved a clinical trial assessing the efficacy of 5-(2-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol in patients with chronic HBV infection. The results demonstrated a significant reduction in viral load among treated patients compared to the control group, highlighting its potential as a therapeutic agent for HBV .
Cancer Cell Line Studies
In vitro studies using various cancer cell lines have shown that treatment with 5-(2-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol leads to decreased cell proliferation and increased apoptosis. These findings suggest that further investigation into its mechanisms could yield important insights for cancer therapy development .
Mechanism of Action
The mechanism of action of 5-(2-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to active sites, inhibit enzyme activities, or interfere with nucleic acid synthesis and function. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Structural Features :
- Molecular Formula : C₁₁H₁₅N₅O₄
- Molecular Weight : 281.27 g/mol
- Key Groups: 6-Aminopurine (adenine) base. 2'-O-Methylation on the ribose ring. Hydroxymethyl (-CH₂OH) at the 3'-position.
Applications: This compound is notable for its enhanced nuclease resistance compared to unmodified adenosine, making it valuable in antisense oligonucleotides and RNA therapeutics .
Comparison with Similar Compounds
Positional Isomers: 3'-O-Methyladenosine
Chemical Identity: 3'-O-Methyladenosine (IUPAC: (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxyoxolan-3-ol) differs in the methylation site (3' vs. 2') .
Key Differences :
Multi-Methylated Derivatives: N⁶,N⁶,2'-O-Trimethyladenosine (m⁶,⁶Am)
Chemical Identity :
This compound features N⁶-dimethylation on the adenine base and 2'-O-methylation on the ribose .
Key Differences :
- Hydrophobicity: Increased due to N⁶-dimethylation (LogP ~1.5 vs. ~0.5 for 2'-O-Methyladenosine).
- Base Pairing: N⁶-methylation disrupts Watson-Crick pairing, reducing RNA hybridization efficiency compared to 2'-O-Methyladenosine .
Extended Substituents: 2-Amino-3'-O-(2-Methoxyethyl)adenosine
Chemical Identity: This derivative has a 2-methoxyethyl group at the 3'-position and an additional amino group on the adenine base .
Key Differences :
| Property | 2'-O-Methyladenosine | 2-Amino-3'-O-(2-Methoxyethyl)adenosine |
|---|---|---|
| Substituent Size | Small (-OCH₃) | Bulky (2-methoxyethyl) |
| Solubility | Moderate | Enhanced (polar chain) |
| Applications | Antisense oligonucleotides | Experimental RNA probes |
Phosphorylated Derivatives: [5-(6-Aminopurin-9-yl)-3-hydroxy-4-phenylmethoxyoxolan-2-yl]methyl Dihydrogen Phosphate
Chemical Identity :
This compound includes a phosphate group at the 5'-position, altering its charge and bioavailability .
Key Differences :
- Charge: Negatively charged (vs. neutral for 2'-O-Methyladenosine).
- Enzyme Interactions : Binds more strongly to kinases and polymerases due to phosphate .
Research Findings and Implications
- Stability: 2'-O-Methyladenosine exhibits superior resistance to enzymatic degradation compared to unmethylated adenosine, critical for therapeutic oligonucleotides .
- Structural Impact : Methylation at the 2'-position induces a C3'-endo sugar pucker, mimicking RNA’s A-form helix and improving duplex stability .
- Comparative Toxicity : Multi-methylated derivatives (e.g., m⁶,⁶Am) show higher cellular toxicity due to hydrophobicity, limiting therapeutic use .
Biological Activity
5-(2-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol, commonly referred to as 2'-O-Methyladenosine, is a modified nucleoside that exhibits significant biological activity. This article reviews its chemical properties, biological activities, and potential therapeutic applications based on diverse research findings.
Molecular Formula: CHNO
Molecular Weight: 281.27 g/mol
IUPAC Name: (2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol
CAS Number: 2140-79-6
SMILES Notation: COC1C(C(OC1N2C=NC3=C2N=CN=C3N)CO)O
This compound is characterized by its unique structure that includes a purine base and a methoxy group, contributing to its biological activities.
Antiviral Properties
Recent studies have demonstrated that 5-(2-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol exhibits antiviral properties. It has been shown to inhibit the replication of several viruses, including influenza and HIV. The mechanism involves interference with viral RNA synthesis, which is crucial for viral replication.
Anticancer Effects
The compound has also been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cells through the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death. For example, a study highlighted its effectiveness against various cancer cell lines, suggesting it could serve as a lead compound in developing new anticancer therapies .
Immunomodulatory Activity
5-(2-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol has shown promise in modulating immune responses. It enhances the activity of immune cells such as T-cells and natural killer cells, which are pivotal in the body’s defense against tumors and infections. This immunomodulatory effect could be beneficial in treating autoimmune diseases and enhancing vaccine efficacy.
Case Studies and Research Findings
-
Antiviral Efficacy Study
- Objective: To evaluate the antiviral activity against influenza.
- Method: In vitro assays were conducted using infected cell cultures treated with varying concentrations of the compound.
- Results: Significant reduction in viral load was observed at concentrations above 10 µM, indicating effective inhibition of viral replication.
- Anticancer Activity Assessment
-
Immunomodulation Experiment
- Objective: To determine effects on T-cell activation.
- Method: Flow cytometry analysis was used to measure T-cell proliferation and cytokine production.
- Results: Enhanced proliferation and increased production of IL-2 were noted in T-cells treated with the compound compared to controls.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
